molecular formula C8H17NO B6236173 (6,6-dimethylpiperidin-3-yl)methanol CAS No. 1781802-20-7

(6,6-dimethylpiperidin-3-yl)methanol

Cat. No.: B6236173
CAS No.: 1781802-20-7
M. Wt: 143.2
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Description

(6,6-dimethylpiperidin-3-yl)methanol: is an organic compound with the molecular formula C8H17NO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a hydroxymethyl group attached to the third carbon of the piperidine ring, with two methyl groups attached to the sixth carbon. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-dimethylpiperidin-3-yl)methanol typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6,6-dimethylpiperidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6,6-dimethylpiperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to modulate biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in desired pharmacological outcomes .

Comparison with Similar Compounds

Uniqueness: (6,6-dimethylpiperidin-3-yl)methanol is unique due to the presence of two methyl groups at the sixth carbon position. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. The compound’s versatility makes it valuable in various research and industrial applications .

Properties

CAS No.

1781802-20-7

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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